molecular formula C23H19NO2 B14317081 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- CAS No. 108779-09-5

1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-

Cat. No.: B14317081
CAS No.: 108779-09-5
M. Wt: 341.4 g/mol
InChI Key: VYDPLUKXGFOGDH-UHFFFAOYSA-N
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Description

1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylmethyl group attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with benzylamine to form an intermediate Schiff base, followed by cyclization and oxidation to yield the desired isoquinolinone compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinones, reduced isoquinolinones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4-methoxyphenyl)benzene
  • Tetrakis(4-methoxyphenyl)ethylene

Comparison

Compared to similar compounds, 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is unique due to its isoquinolinone core structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

108779-09-5

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

2-benzyl-3-(4-methoxyphenyl)isoquinolin-1-one

InChI

InChI=1S/C23H19NO2/c1-26-20-13-11-18(12-14-20)22-15-19-9-5-6-10-21(19)23(25)24(22)16-17-7-3-2-4-8-17/h2-15H,16H2,1H3

InChI Key

VYDPLUKXGFOGDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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